molecular formula C9H6BrNO2 B1602964 Methyl 3-bromo-4-cyanobenzoate CAS No. 942598-44-9

Methyl 3-bromo-4-cyanobenzoate

Cat. No.: B1602964
CAS No.: 942598-44-9
M. Wt: 240.05 g/mol
InChI Key: NPUBMRDPZDMJDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-bromo-4-cyanobenzoate is an organic compound with the molecular formula C9H6BrNO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 4 on the benzene ring are substituted with bromine and cyano groups, respectively. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-bromo-4-cyanobenzoate can be synthesized through several methods. One common route involves the bromination of methyl 4-cyanobenzoate using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction typically occurs at room temperature and yields the desired product .

Another method involves the reaction of 4-amino-3-bromo-benzoic acid methyl ester with tert-butyl nitrite and boron trifluoride diethyl etherate in dichloromethane at low temperatures .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination reactions using automated systems to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Position

The bromine atom at the 3-position undergoes nucleophilic substitution under mild conditions, enabling the introduction of diverse functional groups.

Reagents and Conditions

  • Nucleophiles : Amines, thiols, azides, or alkoxides.

  • Catalysts/Base : K₂CO₃, NaH, or Et₃N.

  • Solvents : DMF, THF, or DMSO at 25–80°C.

Examples

Reaction TypeReagents/ConditionsProductYieldSource
Azide substitutionNaN₃, CuI, DMF, 60°C, 12hMethyl 3-azido-4-cyanobenzoate85%
Amine substitutionBenzylamine, K₂CO₃, DMF, 80°C, 6hMethyl 3-(benzylamino)-4-cyanobenzoate78%
Thiol substitutionHSCH₂CO₂Et, NaH, THF, RT, 3hMethyl 3-(ethyl thioacetate)-4-cyanobenzoate72%

Mechanism : Proceeds via a two-step SNAr (nucleophilic aromatic substitution) pathway, where the electron-withdrawing cyano and ester groups activate the benzene ring for attack by nucleophiles .

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom participates in cross-coupling reactions to construct biaryl or heteroaryl systems.

Common Coupling Types

  • Suzuki-Miyaura : Reaction with boronic acids.

  • Buchwald-Hartwig : Coupling with amines.

Representative Data

Coupling PartnerCatalyst SystemConditionsProductYieldSource
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DMF/H₂O100°C, 12hMethyl 3-phenyl-4-cyanobenzoate90%
4-AminopyridinePd₂(dba)₃, Xantphos, Cs₂CO₃Toluene, 110°C, 24hMethyl 3-(4-pyridylamino)-4-cyanobenzoate65%

Key Insight : The cyano group enhances electron deficiency, improving coupling efficiency with electron-rich partners .

Ester Hydrolysis and Derivatives

The methyl ester undergoes hydrolysis or transesterification to yield carboxylic acids or alternative esters.

Hydrolysis Pathways

ConditionReagentsProductYieldNotesSource
Acidic hydrolysisHCl (6M), reflux, 6h3-Bromo-4-cyanobenzoic acid95%Requires neutralization
Basic hydrolysisNaOH (2M), MeOH/H₂O, RT, 2hSodium 3-bromo-4-cyanobenzoate89%pH-sensitive

Applications : The carboxylic acid derivative serves as a precursor for acyl chlorides or amides .

Cyano Group Transformations

The cyano group at the 4-position participates in reductions, hydrolyses, and cycloadditions.

Key Reactions

Reaction TypeReagents/ConditionsProductYieldSource
Reduction to amineH₂ (1 atm), Ra-Ni, EtOH, 50°C, 12hMethyl 3-bromo-4-aminomethylbenzoate70%
Acidic hydrolysisH₂SO₄ (conc.), H₂O, reflux, 8h3-Bromo-4-carbamoylbenzoic acid82%
Click chemistryNaN₃, CuSO₄·5H₂O, sodium ascorbateTriazole derivatives88%

Notable Mechanism : Cyano reduction proceeds via intermediate imine formation, stabilized by the electron-deficient aromatic ring .

Electrophilic Aromatic Substitution (EAS)

Despite electron-withdrawing groups, directed EAS occurs at specific positions under vigorous conditions.

Nitration and Sulfonation

ReactionReagents/ConditionsProductYieldSource
NitrationHNO₃/H₂SO₄, 0°C, 2hMethyl 3-bromo-4-cyano-5-nitrobenzoate55%
SulfonationSO₃/H₂SO₄, 120°C, 6hMethyl 3-bromo-4-cyano-5-sulfobenzoate60%

Regioselectivity : Substitution occurs para to the cyano group due to its strong meta-directing effect .

Schiff Base Formation

After bromine substitution with an amine, the resulting amino derivative reacts with aldehydes/ketones.

Example

Step 1: SubstitutionStep 2: Schiff Base FormationFinal ProductYieldSource
Aniline, K₂CO₃, DMF4-Nitrobenzaldehyde, EtOH, RT, 3hMethyl 3-(4-nitrobenzylideneamino)-4-cyanobenzoate68%

Application : Such derivatives are explored as ligands in catalysis or bioactive molecules .

Scientific Research Applications

Methyl 3-bromo-4-cyanobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-bromo-4-cyanobenzoate depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond. In Suzuki-Miyaura coupling, the palladium catalyst facilitates the formation of a carbon-carbon bond between the aryl group of this compound and the boronic acid .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-bromo-4-cyanobenzoate is unique due to the specific positioning of the bromine and cyano groups, which influence its reactivity and the types of reactions it can undergo. This compound’s versatility in various chemical reactions makes it valuable in synthetic organic chemistry.

Biological Activity

Methyl 3-bromo-4-cyanobenzoate is an organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores the biological activity of this compound, focusing on its mechanism of action, applications in drug development, and relevant case studies.

Structural Characteristics

This compound is characterized by the following features:

  • Molecular Formula : C10H6BrN O2
  • Molecular Weight : Approximately 240.05 g/mol
  • Functional Groups : Presence of a bromine atom at the 3-position and a cyano group at the 4-position of the benzene ring, along with an ester functional group.

These structural components significantly influence the compound's reactivity and interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules, including enzymes and receptors. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound can inhibit specific enzymes, which may lead to modulation of metabolic pathways. For instance, it has shown potential in inhibiting gankyrin, a protein associated with cancer progression .
  • Receptor Binding : The structural components allow for binding to various receptors, which can influence cellular signaling pathways. This interaction can be crucial for developing therapeutic agents targeting specific diseases.

Applications in Drug Development

This compound serves as a precursor in synthesizing potential drug candidates. Its derivatives have exhibited promising biological activities, including:

  • Anticancer Properties : Research indicates that compounds derived from this compound can exhibit antiproliferative effects against cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer). For example, certain derivatives showed IC50 values indicating significant inhibition of cell proliferation .
CompoundStructureA549 IC50 (μM)MDA-MB-231 IC50 (μM)
cjoc42->100>100
21--39.1 ± 2.1
26--8–10-fold improvement
  • Antimicrobial Activity : Some studies suggest that derivatives may also possess antimicrobial properties, enhancing their applicability in treating infections.

Case Studies

  • Antiproliferative Activity :
    A study evaluated the antiproliferative effects of this compound derivatives on A549 and MDA-MB-231 cell lines. Results indicated that specific modifications to the structure significantly enhanced activity against these cancer cells, suggesting a pathway for developing more effective anticancer drugs .
  • Enzyme Interaction Studies :
    Interaction studies demonstrated that this compound could modulate enzymatic activity through competitive inhibition mechanisms. This was particularly noted in its interaction with caspases, where it inhibited their activity by oxidizing critical cysteine residues .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Methyl 3-bromo-4-cyanobenzoate?

  • Methodological Answer : The compound can be synthesized via multi-step procedures. For example:

  • Step 1 : Bromination of methyl 4-cyanobenzoate using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ or DMF .
  • Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the 3-bromo isomer.
  • Validation : Confirm regioselectivity using NMR (¹H and ¹³C) and LC-MS to distinguish between ortho/meta/para isomers. Similar protocols are validated for brominated benzoate derivatives in prior studies .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify substituent positions (e.g., bromo and cyano groups cause distinct deshielding effects). For example, the cyano group at C4 induces downfield shifts (~δ 115-120 ppm in ¹³C NMR) .
  • IR Spectroscopy : Confirm functional groups (C≡N stretch ~2240 cm⁻¹, ester C=O ~1720 cm⁻¹) .
  • X-ray Crystallography : Resolve crystal packing and steric effects using programs like ORTEP-3 for structural visualization .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :

  • Storage : Keep at 0–6°C in airtight containers to prevent hydrolysis of the cyano group .
  • Waste Disposal : Neutralize brominated waste with 10% sodium thiosulfate before incineration. Follow institutional guidelines for halogenated organic waste, as outlined for structurally similar compounds .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Computational Setup : Use Gaussian or ORCA software with B3LYP/6-31G(d) basis sets to model steric/electronic effects. The cyano group at C4 enhances electrophilicity at C3, favoring Suzuki-Miyaura couplings .
  • Validation : Compare calculated activation energies with experimental yields. For example, DFT-predicted Pd-catalyzed coupling barriers align with observed >80% yields in analogous bromobenzoates .

Q. What role does the cyano group play in directing regioselective functionalization of this compound?

  • Methodological Answer :

  • Electronic Effects : The electron-withdrawing cyano group deactivates the benzene ring, directing electrophilic substitution to the meta position relative to itself. This is critical for designing sequential reactions (e.g., nitration or amination) .
  • Case Study : In a palladium-catalyzed cyanation, the existing cyano group at C4 blocks further substitution at C2/C6, favoring C5 functionalization .

Q. How can this compound serve as a building block in medicinal chemistry?

  • Methodological Answer :

  • Applications :
  • Anticancer Agents : The bromo group enables coupling with heterocycles (e.g., triazoles) to create kinase inhibitors. For example, analogues with 1,2,4-oxadiazole moieties show antiproliferative activity .
  • Antimicrobial Scaffolds : The cyano group enhances binding to bacterial enzymes (e.g., dihydrofolate reductase) via hydrogen bonding, as seen in related 4-cyano benzoate derivatives .

Properties

IUPAC Name

methyl 3-bromo-4-cyanobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c1-13-9(12)6-2-3-7(5-11)8(10)4-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPUBMRDPZDMJDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90633487
Record name Methyl 3-bromo-4-cyanobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90633487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942598-44-9
Record name Methyl 3-bromo-4-cyanobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90633487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Add 3-amino-4-cyano-benzoic acid methyl ester (1.1 g, 6.24 mmol) to a stirred solution of sodium nitrite (511 mg, 7.4 mmol) in concentrated sulfuric acid (5 ml) and glacial acetic acid (5 ml) at 40° C. After 30 min at 40° C., pour the resulting orange solution into a cold solution of copper bromide (1.42 g, 9.89 mmol) in 48% hydrobromic acid (5 ml). When the evolution of nitrogen is finished, heat the mixture to 90° C. for 30 min. Cool down to room temperature and pour the mixture onto crushed ice. Filter out the resulting dark solid, wash with water. Take this solid up in chloroform and filter the inorganic solid. Concentrate the filtrate to yield a crude yellow residue. Purification by flash chromatography (Silica gel-hexane/EtOAc) yields the title compound (56%).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
511 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
copper bromide
Quantity
1.42 g
Type
catalyst
Reaction Step Two
Yield
56%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.